REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Na].C(OO)(C)(C)C.[CH2:16]([O:20][C:21](=[O:24])[CH:22]=[CH2:23])[CH2:17][CH2:18][CH3:19]>O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:16]([O:20][C:21](=[O:24])[CH:22]=[CH2:23])[CH2:17][CH2:18][CH3:19] |f:5.6,^1:8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
olefin sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Sixteen stable free radical polymerization (SFRP)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CONCENTRATION
|
Details
|
For each initiator concentration the series of seven polymerizations
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
ADDITION
|
Details
|
In addition
|
Type
|
CUSTOM
|
Details
|
a polymerization reaction without control agent
|
Type
|
TEMPERATURE
|
Details
|
After the predetermined heating
|
Type
|
CUSTOM
|
Details
|
agitation time of 90° C. and 30 h
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
a small aliquot was taken from each vessel for analysis
|
Type
|
CUSTOM
|
Details
|
was dispensed to each vessel
|
Type
|
ADDITION
|
Details
|
mixed for an additional 30 h
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
Subsequently the reaction mixtures
|
Type
|
CUSTOM
|
Details
|
outlined for polymerization experiments at the beginning of the Example section
|
Name
|
|
Type
|
|
Smiles
|
C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |